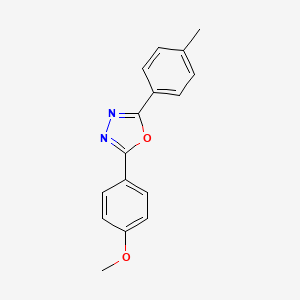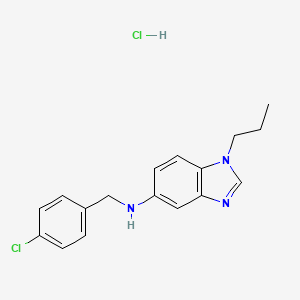
2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
The compound “2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole” is an organic compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The oxadiazole ring is substituted with a 4-methoxyphenyl group at the 2-position and a 4-methylphenyl group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which is a heterocyclic ring, and the two phenyl rings, one of which has a methoxy (-OCH3) substituent and the other has a methyl (-CH3) substituent .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the oxadiazole ring and the substituents on the phenyl rings. The oxadiazole ring might participate in reactions with nucleophiles or electrophiles, and the methoxy and methyl groups on the phenyl rings could direct the course of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the oxadiazole and phenyl rings and their substituents. For example, the presence of the methoxy group might increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Corrosion Inhibition
2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole derivatives demonstrate significant utility in the field of corrosion inhibition. These compounds are particularly effective in preventing corrosion of metals, such as steel, in acidic environments. For example, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has been shown to provide excellent corrosion inhibition for mild steel in sulfuric acid media, with efficiencies exceeding 96% (Bouklah et al., 2006). This inhibition is believed to occur through the adsorption of the oxadiazole molecules onto the metal surface, following the Langmuir adsorption isotherm model.
Antimicrobial Activity
Oxadiazole derivatives, including 2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole, have demonstrated promising antimicrobial properties. Research has shown that these compounds are effective against a range of bacterial strains. For instance, certain 1,3,4-oxadiazole derivatives have been found to exhibit significant antibacterial activity, with notable effectiveness against various strains including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2009).
Anticancer Potential
Compounds containing the 1,3,4-oxadiazole moiety, such as 2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole, have shown potential in cancer research. Studies have evaluated these compounds for their ability to inhibit tumor growth and their effectiveness against various cancer cell lines. Some derivatives of 1,3,4-oxadiazole have been tested for anticancer activity and have demonstrated moderate inhibitory effects in various assays (Faheem, 2018).
Antioxidant Properties
The antioxidant potential of 1,3,4-oxadiazole derivatives is another area of interest in scientific research. These compounds, including variants of 2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole, have been studied for their ability to scavenge free radicals. The results indicate that these compounds possess varying degrees of antioxidant activity, which could be valuable in the development of new therapeutic agents (Dinesha et al., 2014).
Liquid Crystal Properties
Some 1,3,4-oxadiazole derivatives, including 2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole, have shown interesting liquid crystalline properties. These materials exhibit phases such as nematic and smectic C, which are important for applications in display technologies. The large range of stability of these mesophases makes themattractive for use in various liquid crystal devices. Research has highlighted the synthesis and liquid-crystalline properties of certain 1,3,4-oxadiazole derivatives, demonstrating their potential in this field (Cioancă et al., 2011).
Enzyme Activity Modulation
1,3,4-oxadiazole derivatives have been studied for their effects on various enzyme activities. These studies are crucial in understanding how these compounds can be used in therapeutic applications. For instance, a bis-1,3,4-oxadiazole containing a glycine moiety has been synthesized and shown to modulate the activities of transferase enzymes, which are key in various metabolic processes. This compound exhibited activation on some enzymes and inhibitory effects on others, showcasing the diverse biological activities of these molecules (Tomi et al., 2010).
Antidiabetic Potential
The potential of 1,3,4-oxadiazole derivatives in the treatment of diabetes has been explored, with some compounds exhibiting significant antidiabetic activity. These findings are important as they open up new avenues for the development of novel antidiabetic drugs. Research in this area includes the synthesis and evaluation of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives for their antiglycation activity, which is a key factor in diabetes management (Taha et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-3-5-12(6-4-11)15-17-18-16(20-15)13-7-9-14(19-2)10-8-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXLZQXWQMBYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670311 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-3-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-3-oxopropan-1-ol](/img/structure/B5441808.png)
![N-cyclopropyl-1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetyl]-2-piperazinecarboxamide](/img/structure/B5441814.png)
![4-(5-fluoro-2-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5441821.png)
![(3R,5S)-5-[(4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5441833.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5441841.png)
![2-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-6-methoxyphenoxy}propanoic acid](/img/structure/B5441852.png)

![methyl 2-cyano-3-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}acrylate](/img/structure/B5441875.png)
![2-(2-{4-[(2-phenylvinyl)sulfonyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5441882.png)

![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5441896.png)
![{[5-(2-fluorophenyl)-2-furyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5441910.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(4-ethyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5441915.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5441920.png)